

The Genesis and Evolution of 2,1,3-Benzothiadiazole Derivatives: A Technical Guide

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Compound of Interest

Compound Name: 2,1,3-Benzothiadiazole-4-sulfonyl chloride

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For Researchers, Scientists, and Drug Development Professionals

The 2,1,3-benzothiadiazole (BTD) scaffold, a bicyclic aromatic heterocycle, has carved a significant niche in the landscape of chemical sciences. First synthesized in the 19th century, its unique electronic properties, rigid planar structure, and versatile functionalization potential have propelled its derivatives to the forefront of materials science and medicinal chemistry. This technical guide provides an in-depth exploration of the discovery, history, and synthetic evolution of 2,1,3-benzothiadiazole derivatives, supplemented with detailed experimental protocols, quantitative data, and visual representations of key chemical and biological pathways.

Discovery and Historical Milestones

The journey of 2,1,3-benzothiadiazole began in the late 19th century with its initial synthesis. However, it was not until the mid-20th century that its structure was definitively confirmed. The crystal structure of the parent compound, then commonly known as piazthiole, was determined in 1951.^[1] The foundational method for its synthesis, a reaction of o-phenylenediamine with thionyl chloride, remains a robust and widely used procedure, often yielding the desired product in high purity and yield.^[1]

A pivotal moment in the history of BTD derivatives was the development of methods for its functionalization, particularly halogenation. The synthesis of 4,7-dibromo-2,1,3-benzothiadiazole proved to be a critical advancement. This dibrominated intermediate serves

as a versatile building block for the construction of a vast array of more complex molecules through modern cross-coupling reactions. Techniques such as the Suzuki-Miyaura, Stille, and Sonogashira couplings have enabled the introduction of diverse aryl, heteroaryl, and alkynyl moieties at the 4- and 7-positions, dramatically expanding the chemical space of BTD derivatives.^[1] This synthetic versatility has been instrumental in the development of novel materials with tailored optoelectronic properties and bioactive molecules with specific pharmacological profiles.

Synthetic Strategies and Methodologies

The functionalization of the 2,1,3-benzothiadiazole core is primarily achieved through electrophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions. The electron-withdrawing nature of the thiadiazole ring deactivates the benzene ring towards electrophilic attack, often necessitating harsh reaction conditions for substitutions like nitration and bromination.

Key Experimental Protocols

Protocol 1: Synthesis of 2,1,3-Benzothiadiazole

This protocol describes the foundational synthesis of the parent 2,1,3-benzothiadiazole ring system.

- Reactants: o-phenylenediamine, Thionyl chloride (SOCl_2), Pyridine.
- Procedure: To a solution of o-phenylenediamine in pyridine, two equivalents of thionyl chloride are added dropwise at a controlled temperature. The reaction mixture is stirred until completion, typically monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product is purified by recrystallization or column chromatography.
- Expected Yield: Typically $\geq 85\%.$ ^[1]

Protocol 2: Synthesis of 4,7-dibromo-2,1,3-benzothiadiazole

A crucial intermediate for further derivatization, its synthesis is a key step in many research endeavors.

- Reactants: 2,1,3-Benzothiadiazole, N-bromosuccinimide (NBS) or Bromine (Br₂), Concentrated sulfuric acid or Hydrobromic acid (HBr).
- Procedure using NBS: Under a nitrogen atmosphere, 2,1,3-benzothiadiazole is dissolved in concentrated sulfuric acid. N-bromosuccinimide is then added portion-wise at an elevated temperature (e.g., 60°C) with continuous stirring. The reaction is monitored, and upon completion, the mixture is poured into ice water to precipitate the product. The solid is collected by filtration, washed extensively with water, and dried to yield 4,7-dibromo-2,1,3-benzothiadiazole.[2]
- Expected Yield: ~69%. [2]

Protocol 3: Suzuki-Miyaura Cross-Coupling of 4,7-dibromo-2,1,3-benzothiadiazole

This protocol outlines a general procedure for the palladium-catalyzed coupling of an arylboronic acid with the dibromo-BTD core.

- Reactants: 4,7-dibromo-2,1,3-benzothiadiazole, Arylboronic acid, Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), Solvent (e.g., Toluene/Ethanol/Water mixture).
- Procedure: In a reaction vessel under an inert atmosphere, 4,7-dibromo-2,1,3-benzothiadiazole, the arylboronic acid, palladium catalyst, and base are combined in the solvent mixture. The mixture is degassed and then heated to reflux with stirring for a specified time. The reaction progress is monitored by TLC or LC-MS. After completion, the reaction is cooled, and the product is extracted with an organic solvent. The organic phase is washed, dried, and concentrated. The crude product is purified by column chromatography.

Protocol 4: Sonogashira Cross-Coupling of 4,7-dibromo-2,1,3-benzothiadiazole

This method is used to introduce alkynyl groups onto the BTD scaffold.

- Reactants: 4,7-dibromo-2,1,3-benzothiadiazole, Terminal alkyne, Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), Copper(I) iodide (CuI), Base (e.g., Triethylamine), Solvent (e.g., THF).

- Procedure: To a solution of 4,7-dibromo-2,1,3-benzothiadiazole and the terminal alkyne in an appropriate solvent under an inert atmosphere, the palladium catalyst, copper(I) iodide, and base are added. The reaction mixture is stirred at room temperature or heated as required. Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between an organic solvent and water. The organic layer is separated, dried, and concentrated. The product is purified by column chromatography.

Quantitative Data Summary

The following tables summarize key quantitative data for a selection of 2,1,3-benzothiadiazole derivatives, highlighting their synthetic yields and key properties.

Table 1: Synthetic Yields of Key 2,1,3-Benzothiadiazole Derivatives

Compound	Synthetic Method	Yield (%)	Reference
2,1,3-Benzothiadiazole	Cyclization of o-phenylenediamine	≥85	[1]
4,7-Dibromo-2,1,3-benzothiadiazole	Bromination with NBS	69	[2]
4,7-Di(thiophen-2-yl)-2,1,3-benzothiadiazole	Stille Coupling	~40-72	[1]
4,7-Bis(phenylethynyl)-2,1,3-benzothiadiazole	Sonogashira Coupling	High	[3]

Table 2: Photophysical Properties of Selected 2,1,3-Benzothiadiazole Derivatives

Derivative	Absorption Max (λ_{abs} , nm)	Emission Max (λ_{em} , nm)	Quantum Yield (Φ_F)	Solvent	Reference
4,7-Di(thiophen-2-yl)-2,1,3-benzothiadiazole	~450	~550	-	-	[1]
Donor-Acceptor BTDs with N,N-dimethylaniline	-	Blue-shifted in solid state	-	CH ₂ Cl ₂	[4]
4-Ethynyl-BTD with ED substituents	Pronounced solvatochromism	High in apolar, low in polar	-	Various	[3]

Table 3: Biological Activity of Selected Benzothiazole Derivatives

Derivative Class	Biological Target	Activity (IC ₅₀)	Cancer Cell Line	Reference
Benzothiazole-1,2,3-triazole hybrids	EGFR	0.69 - 4.82 μ M	T47D (Breast)	
Benzothiazole-2-thiol derivatives	Various	1.1 - 8.8 μ M	Multiple	[5]
Substituted pyridine based benzothiazoles	Various	1.2 - 48 nM	SKRB-3, SW620, A549, HepG2	[5]
Benzothiazole aniline Pt(II) complexes	Various	Better than cisplatin	Liver, breast, lung, etc.	[6]
Chromone-benzothiazole hybrids	ATR Kinase	2.5 - 6.6 μ M	HCT116, HeLa	[7]
Benzothiazole-thiadiazole hybrids	VEGFR-2 / BRAF Kinase	0.071 / 0.194 μ M	-	[8]

Signaling Pathways and Biological Implications

Derivatives of 2,1,3-benzothiadiazole have shown significant promise in modulating biological pathways, particularly in agriculture and medicine.

Induction of Systemic Acquired Resistance (SAR) in Plants

Certain benzothiadiazole derivatives, such as benzo(1,2,3)thiadiazole-7-carbothioic acid S-methyl ester (BTH), are potent inducers of Systemic Acquired Resistance (SAR) in plants.[9] [10] SAR is a broad-spectrum, long-lasting defense mechanism against a wide range of pathogens. BTH treatment activates the SAR signal transduction pathway, leading to the expression of pathogenesis-related (PR) genes, such as PR-1, PR-2, and PR-5.[9] This

activation primes the plant for a more rapid and robust defense response upon subsequent pathogen attack. The NPR1/NIM1 gene is a key regulator in this pathway, and its presence is required for BTH-induced priming of defense responses like PAL gene activation and callose deposition.[11]



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Systemic Acquired Resistance (SAR) induction by Benzothiadiazole.

Anticancer Activity through Kinase Inhibition

In the realm of drug development, benzothiazole derivatives have emerged as promising anticancer agents by targeting key signaling pathways involved in cell proliferation and survival. Many derivatives have been shown to inhibit various protein kinases, which are often dysregulated in cancer.

For instance, specific benzothiazole hybrids have been designed to target the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and BRAF kinase, both crucial for tumor angiogenesis and growth.[8] Others act as inhibitors of the Epidermal Growth Factor Receptor (EGFR) and the STAT3 signaling pathway.[12] Inhibition of these pathways can lead to cell cycle arrest and apoptosis in cancer cells.

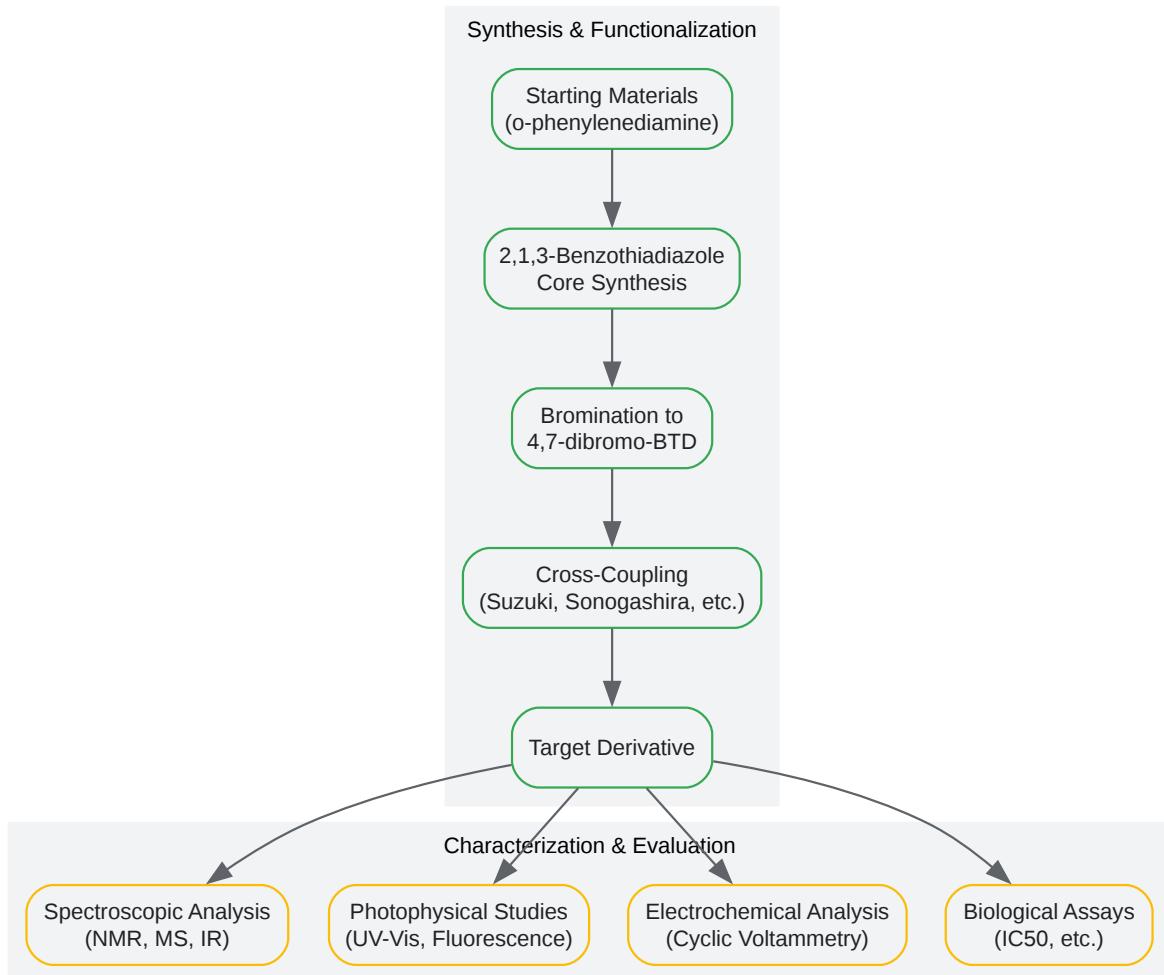


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General mechanism of kinase inhibition by Benzothiadiazole derivatives.

Experimental and Logical Workflows

The development of novel 2,1,3-benzothiadiazole derivatives typically follows a structured workflow, from initial synthesis to the evaluation of their properties.



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Typical workflow for the development of BTD derivatives.

Conclusion

From its humble beginnings in 19th-century organic synthesis, the 2,1,3-benzothiadiazole scaffold has evolved into a cornerstone for the development of advanced functional materials.

and potent therapeutic agents. The continuous refinement of synthetic methodologies, particularly cross-coupling reactions, has unlocked a vast chemical space for derivatization. The quantitative data on their photophysical and biological properties underscore their immense potential. As research continues, the intricate interplay between the molecular structure of BTD derivatives and their function in chemical and biological systems will undoubtedly lead to further innovations in materials science and drug discovery.

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